molecular formula C24H32FN3O6S B13387525 7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-(N-methyl-N-methylsulfonyl-amino)-pyrimidin-5-yl]-3,5-dihydroxy-hept-6-enoic acid ethyl ester

7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-(N-methyl-N-methylsulfonyl-amino)-pyrimidin-5-yl]-3,5-dihydroxy-hept-6-enoic acid ethyl ester

Cat. No.: B13387525
M. Wt: 509.6 g/mol
InChI Key: MSHKEMUMXTZIIT-UHFFFAOYSA-N
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Description

Rosuvastatin ethyl ester is a derivative of rosuvastatin, a lipid-lowering drug that belongs to the statin class of medications. Statins are widely used to manage elevated lipid levels and reduce the risk of cardiovascular diseases by inhibiting the endogenous production of cholesterol in the liver. Rosuvastatin ethyl ester is specifically designed to enhance the pharmacokinetic properties of rosuvastatin, making it more effective in reducing cholesterol levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of rosuvastatin ethyl ester involves several steps. The process begins with (4R-cis)-6-[(acetoxyl)methyl]-2,2-dimethyl-1,3-dioxane-4-ethyl acetate as the initial raw material. This compound is treated with an alkali to obtain (4R-cis)-6-hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-ethyl acetate. This intermediate is then reacted with p-nitrobenzenesulfonyl chloride to generate (4R-cis)-6-[(p-nitrobenzenesulfonyl)oxy]-2,2-dimethyl-1,3-dioxane-4-ethyl acetate. Subsequent reactions with 2-mercaptobenzothiazole and oxidation steps lead to the formation of (4R-cis)-6-[(benzothiazolesulfonyl)methyl]-2,2-dimethyl-1,3-dioxane-4-ethyl acetate. Finally, this compound is reacted with 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonylamino)-5-formyl-1-pyridine to produce the target product, rosuvastatin ethyl ester .

Industrial Production Methods: In industrial settings, the production of rosuvastatin ethyl ester involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as crystallization and purification to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Rosuvastatin ethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various intermediates that are crucial for the synthesis of rosuvastatin ethyl ester. These intermediates are further processed to obtain the final product .

Scientific Research Applications

Rosuvastatin ethyl ester has numerous applications in scientific research:

Mechanism of Action

Rosuvastatin ethyl ester works by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. This enzyme catalyzes the conversion of 3-hydroxy-3-methylglutaryl coenzyme A to mevalonate, an early rate-limiting step in cholesterol biosynthesis. By inhibiting this enzyme, rosuvastatin ethyl ester reduces the production of cholesterol in the liver, leading to decreased levels of low-density lipoprotein (LDL) cholesterol in the blood .

Comparison with Similar Compounds

  • Atorvastatin
  • Simvastatin
  • Pravastatin
  • Fluvastatin
  • Lovastatin

Comparison: Rosuvastatin ethyl ester is unique among statins due to its higher potency and efficacy in reducing cholesterol levels. It has a stronger binding affinity to 3-hydroxy-3-methylglutaryl coenzyme A reductase compared to other statins, making it more effective in lowering LDL cholesterol. this increased potency also comes with a higher risk of side effects, such as statin-induced myopathy .

Properties

IUPAC Name

ethyl 7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32FN3O6S/c1-6-34-21(31)14-19(30)13-18(29)11-12-20-22(15(2)3)26-24(28(4)35(5,32)33)27-23(20)16-7-9-17(25)10-8-16/h7-12,15,18-19,29-30H,6,13-14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHKEMUMXTZIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CC(C=CC1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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